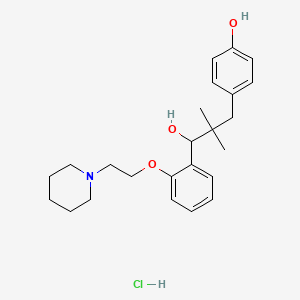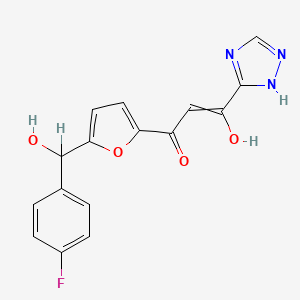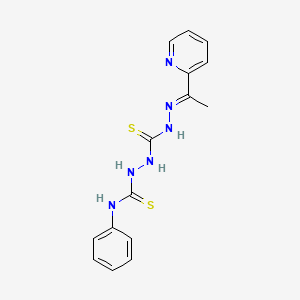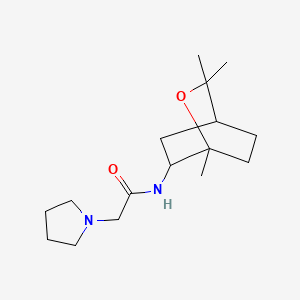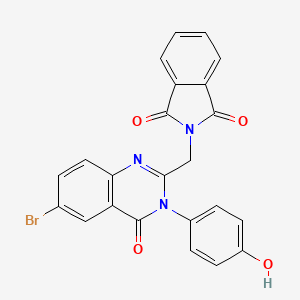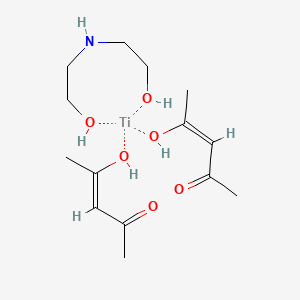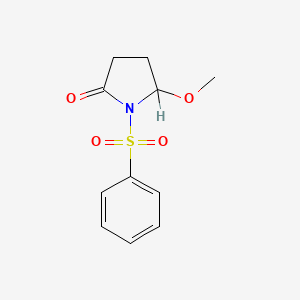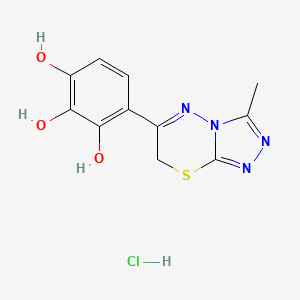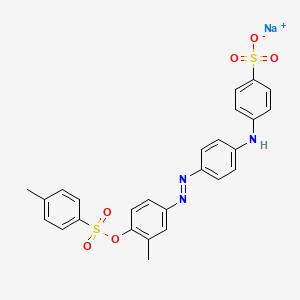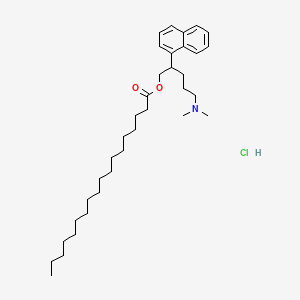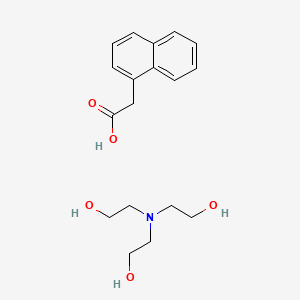
Einecs 266-552-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 266-552-1, also known as Portland cement, is a widely used construction material. It is a fine powder produced by heating limestone and clay minerals in a kiln to form clinker, which is then ground to a fine powder. Portland cement is the most common type of cement used in construction due to its strength and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions. The primary raw materials are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). These materials are crushed and mixed in precise proportions. The mixture is then heated in a rotary kiln at temperatures around 1450°C. This process, known as calcination, results in the formation of clinker. The clinker is then cooled and ground to a fine powder, with the addition of a small amount of gypsum to control the setting time.
Industrial Production Methods
The industrial production of Portland cement involves several steps:
Raw Material Extraction: Limestone and clay are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Mixing: The powdered raw materials are mixed in precise proportions.
Heating: The mixture is heated in a rotary kiln to form clinker.
Cooling: The clinker is cooled rapidly to prevent the formation of unwanted compounds.
Grinding: The cooled clinker is ground to a fine powder, with gypsum added to control the setting time.
Packaging: The final product is packaged and ready for use.
Chemical Reactions Analysis
Types of Reactions
Portland cement undergoes several chemical reactions during its production and use:
Calcination: The heating of limestone and clay results in the formation of clinker through a series of chemical reactions, including the decomposition of calcium carbonate to calcium oxide and carbon dioxide.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.
Common Reagents and Conditions
Calcium Carbonate (Limestone): The primary source of calcium oxide.
Silicon Dioxide (Clay): Provides silicon for the formation of calcium silicate.
Aluminum Oxide and Iron Oxide (Clay): Contribute to the formation of various compounds in the clinker.
Gypsum: Added during the grinding process to control the setting time of the cement.
Major Products Formed
Calcium Silicate Hydrate (C-S-H): The primary product responsible for the strength of the cement.
Calcium Hydroxide: A byproduct of the hydration reaction.
Scientific Research Applications
Portland cement has numerous applications in scientific research, particularly in the fields of materials science and civil engineering. Some key applications include:
Concrete Production: Portland cement is a key ingredient in concrete, which is used in construction projects worldwide.
Geopolymer Research:
Biomedical Applications: Portland cement is used in the development of bone cements and other biomedical materials due to its biocompatibility and mechanical properties.
Environmental Studies: Researchers are investigating the environmental impact of Portland cement production and exploring ways to reduce its carbon footprint.
Mechanism of Action
The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the compounds in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, giving the cement its strength. The calcium hydroxide helps to maintain the alkaline environment necessary for the hydration reactions to occur.
Comparison with Similar Compounds
Portland cement can be compared to other types of cement, such as:
Blended Cement: Contains additional materials like fly ash or slag, which can improve certain properties and reduce the environmental impact.
White Cement: Similar to Portland cement but with a lower iron content, resulting in a white color.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time compared to standard Portland cement.
Portland cement is unique due to its widespread availability, versatility, and well-established production methods. It remains the most commonly used type of cement in construction projects worldwide.
Properties
CAS No. |
67026-10-2 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C12H10O2.C6H15NO3/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;8-4-1-7(2-5-9)3-6-10/h1-7H,8H2,(H,13,14);8-10H,1-6H2 |
InChI Key |
JYSSLDLFRGGWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


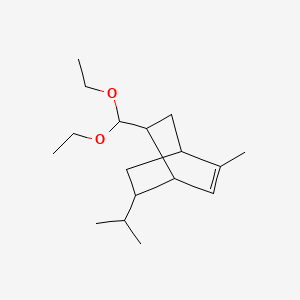
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
